![molecular formula C15H20F3N B5798062 1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
1-[4-(trifluoromethyl)benzyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(trifluoromethyl)benzyl]azocane, also known as TFMB-Azocane, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of azocane and contains a trifluoromethyl group on the benzyl ring. The unique structure of TFMB-Azocane makes it a promising candidate for use in various research fields, including neuroscience and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-[4-(trifluoromethyl)benzyl]azocane is based on its ability to undergo photoisomerization upon exposure to light. The compound exists in two isomeric forms, a cis and a trans form. The cis form is the inactive form, while the trans form is the active form. Upon exposure to light, the cis form is converted to the trans form, which can then interact with its target protein, leading to a biological response.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the activity of neurons and GPCRs. In neuroscience research, this compound has been used to selectively activate or deactivate specific neurons in the brain, leading to changes in behavior. In pharmacology research, this compound has been used to selectively activate or deactivate specific GPCRs, leading to changes in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[4-(trifluoromethyl)benzyl]azocane is its photo-switchable nature, which allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision. This makes this compound a powerful tool for studying complex biological systems. However, there are also some limitations to its use. One limitation is that the compound requires exposure to light to be activated, which can be challenging in some experimental setups. Additionally, the compound may have off-target effects, leading to unintended biological responses.
Direcciones Futuras
There are several future directions for 1-[4-(trifluoromethyl)benzyl]azocane research. One direction is to develop more selective photo-switchable ligands that can target specific GPCRs or neurons. Another direction is to explore the use of this compound in other research fields, such as cell biology and immunology. Additionally, researchers can investigate the potential of this compound as a therapeutic agent for various diseases, such as neurological disorders and cancer.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its photo-switchable nature allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision, making it a powerful tool for studying complex biological systems. While there are some limitations to its use, there are also many future directions for this compound research, indicating that it is a compound with significant potential for scientific advancement.
Métodos De Síntesis
1-[4-(trifluoromethyl)benzyl]azocane can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with azocane in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis method has been reported in several research papers, indicating that it is a reliable and reproducible process.
Aplicaciones Científicas De Investigación
1-[4-(trifluoromethyl)benzyl]azocane has shown potential in various scientific research applications. One of the most significant applications is in neuroscience research, where it can be used as a photo-switchable ligand for optogenetics. Optogenetics is a technique that involves using light to control the activity of specific cells in the brain. This compound can be used to design photo-switchable ligands that can be activated or deactivated by light, allowing researchers to control the activity of specific neurons in the brain.
This compound has also been used in pharmacology research to study the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are the targets of many drugs. This compound can be used to design photo-switchable ligands that can selectively activate or deactivate specific GPCRs, providing researchers with a powerful tool to study their function.
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c16-15(17,18)14-8-6-13(7-9-14)12-19-10-4-2-1-3-5-11-19/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCSIJUITOGDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
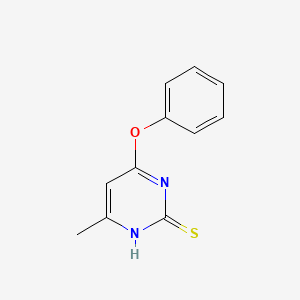
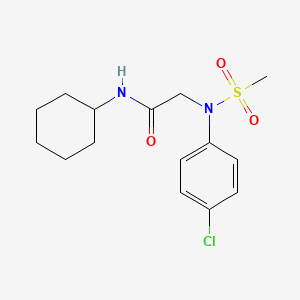
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
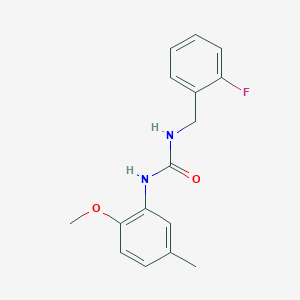
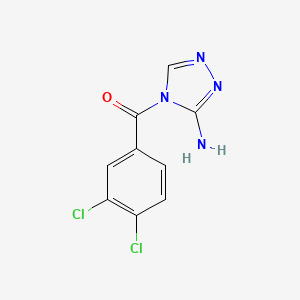
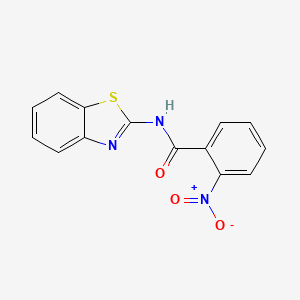
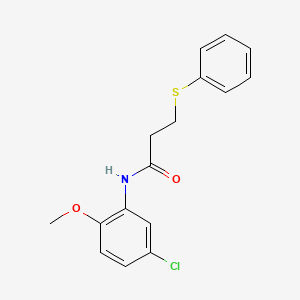
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
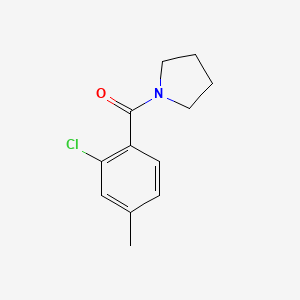
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)